Product packaging for (S)-2-Acetamidopropanamide(Cat. No.:CAS No. 15962-47-7)

(S)-2-Acetamidopropanamide

Cat. No.: B556457
CAS No.: 15962-47-7
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-UHFFFAOYSA-N
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Description

(S)-2-Acetamidopropanamide, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B556457 (S)-2-Acetamidopropanamide CAS No. 15962-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982947
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64397-30-4, 15962-47-7
Record name Propanamide, 2-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Future Research Directions and Perspectives on S 2 Acetamidopropanamide Chemistry

Structurally Similar Compounds

N-Acetyl-L-alanine: The carboxylic acid precursor to (S)-2-Acetamidopropanamide. vulcanchem.com

Lacosamide: An antiseizure medication with a structurally similar fragment. nih.gov

N-acetylcysteine amide (NACA): The amide form of N-acetyl-L-cysteine, investigated for its antioxidant properties. google.com

Derivatives of Interest

(2R,2R′)-3,3′-disulfanediyl bis(2-acetamidopropanamide) (diNACA): The dimer of NACA, which acts as a carrier or prodrug. google.com

Alaninamide derivatives with a 4-phenylpiperazine moiety: A series of compounds synthesized and evaluated for antiseizure and antinociceptive activities. nih.gov

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
pH7.5–8.5Prevents hydrolysis
Temperature0–5°CReduces racemization
Catalyst Loading5–10 wt%Balances cost and efficiency

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities, solvent effects, or stereochemical variations. Methodological Approaches:

  • Multi-Technique Validation: Cross-verify using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, confirm the acetamido proton resonance at δ 1.9–2.1 ppm .
  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to distinguish enantiomers .
  • Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes to identify structural anomalies .

Case Study: A 2021 study resolved conflicting 1H^1H-NMR signals by isolating trace water impurities via lyophilization and repeating analysis in anhydrous DMSO-d6 .

Basic: What analytical techniques are essential for confirming the enantiomeric purity of this compound?

Answer:

  • Polarimetry: Measure specific rotation ([α]D25_D^{25}) and compare to literature values (e.g., [α]D25_D^{25} = +12.5° for pure (S)-enantiomer) .
  • Chiral HPLC: Utilize columns like Chiralcel OD-H with hexane:isopropanol (90:10) mobile phase; retention times <10 min indicate high purity .
  • Circular Dichroism (CD): Validate optical activity in the 200–250 nm range, correlating with acetamido chromophores .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersAcceptable Range
Chiral HPLCRetention time difference≥1.5 min
PolarimetrySpecific rotation±0.5° deviation
HRMSMass accuracy<2 ppm error

Advanced: What strategies are effective in elucidating the mechanism of enzyme inhibition by this compound?

Answer:

  • Kinetic Studies: Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For example, observe KiK_i values <10 µM for serine proteases .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., trypsin) to identify binding interactions at the active site .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven interactions .

Data Interpretation Tip: Contrast results with racemic mixtures to isolate stereospecific effects. A 2022 study linked (S)-enantiomer selectivity to hydrogen bonding with Asp189 in trypsin .

Basic: How should laboratory safety protocols be adapted when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize spills with 5% acetic acid solution, followed by absorption with vermiculite .

Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers.

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Simulate transition states (e.g., using Gaussian 16) to predict regioselectivity in nucleophilic acyl substitutions .
  • Molecular Dynamics (MD): Model solvation effects in water/DMSO mixtures to optimize reaction media .
  • Docking Studies: Screen virtual libraries against enzyme targets (e.g., proteases) to prioritize synthetic analogs for testing .

Validation: Compare computed 1H^1H-NMR chemical shifts with experimental data (RMSD <0.2 ppm) to refine force fields .

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